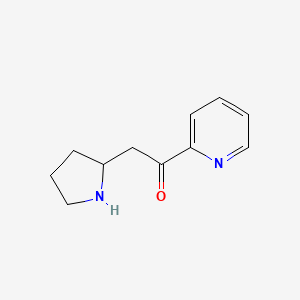
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that features both pyridine and pyrrolidine rings. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method might involve the use of a base to deprotonate the pyridine, followed by nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the compound’s specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-YL)-2-(piperidin-2-YL)ethan-1-one: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(Pyridin-2-YL)-2-(morpholin-2-YL)ethan-1-one: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the combination of pyridine and pyrrolidine rings, which can confer specific biological activities and chemical reactivity not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(8-9-4-3-7-12-9)10-5-1-2-6-13-10/h1-2,5-6,9,12H,3-4,7-8H2 |
Clave InChI |
DOKQIVNINJJYRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


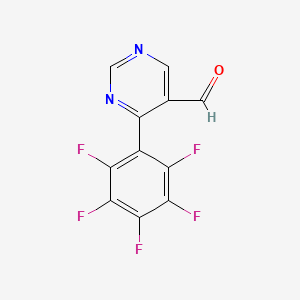
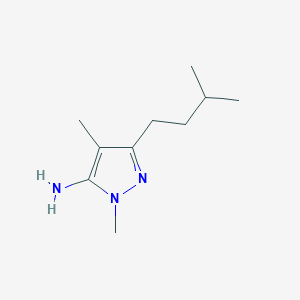
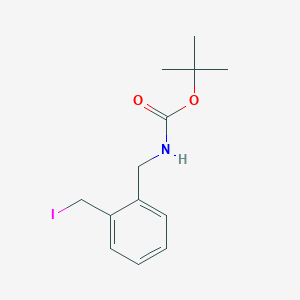
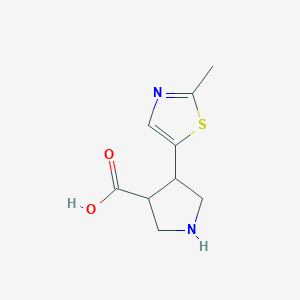
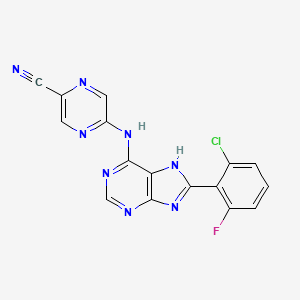
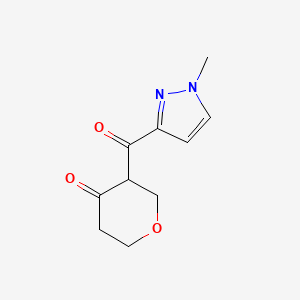

![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
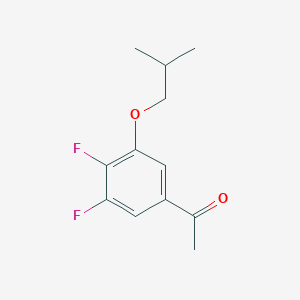
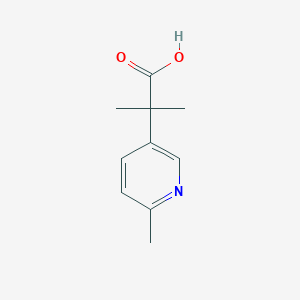
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
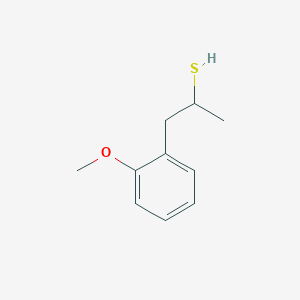
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
